An In-Depth Technical Guide to the Physicochemical Properties of 7-methoxy-1H-pyrrolo[3,2-b]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 7-methoxy-1H-pyrrolo[3,2-b]pyridine
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS No: 425380-39-8), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not widely published, this document, grounded in the principles of physical organic chemistry, outlines the expected properties and provides detailed, field-proven protocols for their empirical determination. By analyzing the structural contributions of the 4-azaindole core and the C7-methoxy substituent, and drawing comparisons with the parent compound 1H-pyrrolo[3,2-b]pyridine and its isomers, this guide serves as an essential resource for researchers, enabling them to anticipate the compound's behavior, design appropriate experimental conditions, and ensure its effective use in synthetic and developmental programs.
Introduction and Molecular Overview
The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole, represents a critical class of heterocyclic compounds. It is considered a bioisostere of indole, where the C4 carbon is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making azaindole derivatives highly valuable in modern drug design[1]. These scaffolds are integral to a wide range of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs, underscoring the importance of understanding their fundamental properties[1][2][3][4][5].
7-methoxy-1H-pyrrolo[3,2-b]pyridine is a specific derivative that incorporates a methoxy group at the 7-position of the pyridine ring. This addition is expected to modulate the compound's lipophilicity, basicity, and potential for hydrogen bonding, thereby influencing its solubility, crystal packing, and interaction with biological targets. This guide provides a detailed examination of these key physical properties.
Molecular Structure:
Caption: Workflow for melting point determination.
Solubility Profile
Expertise & Experience: The molecule's structure presents both polar and non-polar characteristics. The pyrrole N-H and pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, suggesting solubility in protic solvents like methanol. The aromatic rings provide non-polar character, while the methoxy group adds polarity, likely enabling solubility in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate, and acetone. Solubility in aprotic polar solvents like DMSO is expected to be high. Aqueous solubility is likely low but can be enhanced at acidic pH due to protonation of the pyridine nitrogen.
Experimental Protocol: Qualitative Solubility Assessment
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Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Methanol, Ethanol, DMSO, DCM, Ethyl Acetate, Hexane).
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Sample Addition: Add ~1 mg of 7-methoxy-1H-pyrrolo[3,2-b]pyridine to each vial.
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Observation: Vortex each vial for 30 seconds. Visually inspect for dissolution.
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Incremental Addition: If dissolved, add the compound in 1 mg increments until saturation is observed.
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Classification:
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Very Soluble: >100 mg/mL
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Freely Soluble: 10-100 mg/mL
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Soluble: 1-10 mg/mL
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Slightly Soluble: 0.1-1 mg/mL
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Insoluble: <0.1 mg/mL
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Acidity and Basicity (pKa)
Expertise & Experience: 7-methoxy-1H-pyrrolo[3,2-b]pyridine is an amphoteric compound with two key ionizable sites:
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The Pyrrole N-H proton: This proton is weakly acidic, similar to indole. Its pKa is expected to be around 16-18, meaning it will only be deprotonated by very strong bases.
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The Pyridine Nitrogen (N4): This nitrogen is basic and is the primary site of protonation in acidic conditions. For the parent 7-azaindole, the pKa of the conjugate acid is ~4.6. The electron-donating methoxy group at the C7 position is expected to slightly increase the electron density on the pyridine ring, making the N4 nitrogen slightly more basic. Therefore, a pKa value between 4.5 and 5.0 is a reasonable estimate. This property is crucial for designing salt forms and predicting absorption in physiological environments.
Experimental Protocol: pKa Determination via Potentiometric Titration
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Solution Preparation: Prepare a ~0.01 M solution of the compound in a suitable solvent system (e.g., 80:20 Methanol:Water) to ensure solubility.
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Titration Setup: Use a calibrated pH meter and a micro-burette. Maintain an inert atmosphere (N₂) to exclude CO₂.
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Titration: Titrate the solution with a standardized solution of 0.1 M HCl to determine the basic pKa (protonation of N4).
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Data Analysis: Plot the pH versus the volume of titrant added. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid.
Spectroscopic and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic techniques. Below are the expected spectral features and the workflows for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectrum (in CDCl₃, ~400 MHz):
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N-H Proton: A broad singlet, likely > 9.0 ppm.
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Aromatic Protons: Three protons on the pyrrolopyridine core. The H5 and H6 protons on the pyridine ring will appear as doublets, likely between 7.0 and 8.5 ppm. The protons on the pyrrole ring (H2, H3) will also be distinct, likely between 6.5 and 7.5 ppm.
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Methoxy Protons: A sharp singlet for the -OCH₃ group, expected around 3.9-4.1 ppm.
Expected ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):
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Aromatic Carbons: 7 distinct signals in the aromatic region (~100-155 ppm).
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Methoxy Carbon: One signal in the aliphatic region, typically ~55-60 ppm.
Experimental Protocol: NMR Spectrum Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
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¹H Spectrum: Acquire a standard one-dimensional proton spectrum.
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¹³C Spectrum: Acquire a proton-decoupled carbon spectrum.
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2D Spectra (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC/HMQC (¹H-¹³C correlation) experiments to definitively assign all proton and carbon signals.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to show a strong signal for the protonated molecule [M+H]⁺.
Expected Mass Spectrum (ESI+):
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Molecular Formula: C₈H₈N₂O
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Exact Mass: 148.0637
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Primary Ion: [M+H]⁺ at m/z = 149.0715
Experimental Protocol: LC-MS Analysis
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Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.
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LC Method: Inject the sample onto a C18 HPLC column. Use a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure the compound is resolved from any impurities.
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MS Detection: Direct the HPLC eluent to the ESI source of the mass spectrometer.
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Data Acquisition: Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).
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Analysis: Identify the peak corresponding to the protonated molecule and confirm its m/z matches the calculated value.
Caption: Workflow for LC-MS analysis.
References
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Aaron Chemicals LLC. (2024). Safety Data Sheet. Retrieved from [https://www.aaron-chemicals.com/show/product/1H-Pyrrolo[2,3-b]pyridine, 3-(3,4-dimethoxyphenyl)-2-methyl--880771-35-7]([Link], 3-(3,4-dimethoxyphenyl)-2-methyl--880771-35-7)
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Coolpharm. (n.d.). 425380-39-8. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and pharmacological activities of 7-azaindole derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-7-methoxy-1h-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
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Kuujia. (2024). Cas no 1190317-86-2 (6-Methoxy-1H-pyrrolo[3,2-b]pyridine). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]
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MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
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Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - 1H NMR. Retrieved from [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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